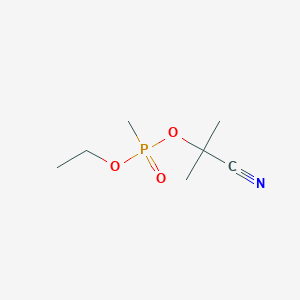
2,6-diamino-3-nitro-1H-pyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diamino-3-nitro-1H-pyridin-4-one is a heterocyclic compound with significant interest in various scientific fields due to its unique structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino-3-nitro-1H-pyridin-4-one typically involves nitration and amination reactions. One common method is the nitration of 2,6-diaminopyridine using nitric acid under controlled conditions to introduce the nitro group at the 3-position . Another approach involves the reaction of 3-nitropyridine with ammonia or amines to introduce the amino groups at the 2 and 6 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Diamino-3-nitro-1H-pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions:
Oxidation: Nitric acid, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Ammonia, primary and secondary amines.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Diaminopyridine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Diamino-3-nitro-1H-pyridin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds and energetic materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 2,6-diamino-3-nitro-1H-pyridin-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro and amino groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The specific pathways involved depend on the application and the biological context .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trinitropyridine: Known for its high density and thermal stability.
2,6-Diamino-3,5-dinitropyridine-1-oxide: Exhibits similar structural features but with additional nitro groups, enhancing its energetic properties.
3-Nitropyridine: A simpler analog with fewer amino groups, used in various synthetic applications.
Uniqueness: 2,6-Diamino-3-nitro-1H-pyridin-4-one is unique due to the combination of amino and nitro groups on the pyridine ring, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential in multiple scientific fields make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
60282-69-1 |
|---|---|
Molekularformel |
C5H6N4O3 |
Molekulargewicht |
170.13 g/mol |
IUPAC-Name |
2,6-diamino-3-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C5H6N4O3/c6-3-1-2(10)4(9(11)12)5(7)8-3/h1H,(H5,6,7,8,10) |
InChI-Schlüssel |
UIGBMJVPPJUUPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=C(C1=O)[N+](=O)[O-])N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,7-Diazabicyclo[3.3.1]nonan-9-one, 1,5-diphenyl-](/img/structure/B14611385.png)
![[Bis(2-chloroethoxy)methyl]benzene](/img/structure/B14611386.png)





![2-[Bis(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14611424.png)

![[1,3]Oxazolo[4,5-c][1,7]naphthyridin-2(3H)-one](/img/structure/B14611436.png)

![[(5S,5aS,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate](/img/structure/B14611456.png)

